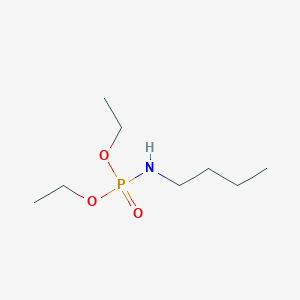

N-diethoxyphosphorylbutan-1-amine

Description

Properties

CAS No. |

20465-03-6 |

|---|---|

Molecular Formula |

C8H20NO3P |

Molecular Weight |

209.22 g/mol |

IUPAC Name |

N-diethoxyphosphorylbutan-1-amine |

InChI |

InChI=1S/C8H20NO3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-8H2,1-3H3,(H,9,10) |

InChI Key |

UDSUHZQWVMJAEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNP(=O)(OCC)OCC |

Origin of Product |

United States |

Q & A

Q. What synthetic methodologies are effective for producing high-purity N-diethoxyphosphorylbutan-1-amine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be optimized using a two-step protocol:

Imine Formation: React the precursor amine with a carbonyl compound (e.g., pyridoxal) in dichloromethane (DCM) in the presence of triethylamine (TEA) and magnesium sulfate. Filter and concentrate to yield the intermediate imine .

Phosphorylation: Heat the imine with diethyl phosphite in a sealed vessel at 55°C for 24 hours. After cooling, purify the crude product via silica gel column chromatography using a pentane/acetone (5:1) eluent. This yields the final compound as a colorless oil with >95% purity (confirmed by HPLC) .

Key Optimization Parameters:

- Temperature control (55°C for phosphorylation).

- Use of anhydrous conditions to prevent hydrolysis.

- Column chromatography for effective separation of byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ matching the exact mass (e.g., C₈H₂₀NO₃P: theoretical 216.12, observed 216.10) .

- Infrared (IR) Spectroscopy: Stretching vibrations at 1250 cm⁻¹ (P=O) and 1050 cm⁻¹ (P-O-C) validate the phosphoryl moiety .

Recommendation: Cross-validate results using at least two techniques to resolve ambiguities (e.g., overlapping NMR signals).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying pH conditions?

Methodological Answer: Contradictions in stability data often arise from differences in experimental conditions. To address this:

Controlled Stability Assays: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours) .

Mechanistic Probes: Use ³¹P NMR to track hydrolysis products (e.g., phosphoric acid derivatives).

Statistical Analysis: Apply multivariate regression to identify critical factors (pH, temperature, ionic strength) influencing stability.

Example Findings:

Q. What mechanistic insights explain the catalytic behavior of this compound in asymmetric synthesis?

Methodological Answer: The diethoxyphosphoryl group enhances nucleophilicity and stabilizes transition states via:

Electronic Effects: The electron-withdrawing phosphoryl group polarizes the adjacent amine, increasing its nucleophilic character .

Steric Guidance: The ethoxy groups create a chiral environment, favoring specific enantiomers in asymmetric reactions.

Experimental Validation:

Q. How does this compound interact with biological membranes, and what experimental models are suitable for studying these interactions?

Methodological Answer: The compound’s amphiphilic structure allows membrane penetration, which can be studied using:

Liposome Assays: Incorporate the compound into phosphatidylcholine liposomes. Monitor membrane fluidity via fluorescence anisotropy (e.g., using DPH probes) .

Cell Culture Models: Treat mammalian cells with sub-cytotoxic concentrations (determined by MTT assays) and visualize localization via confocal microscopy with BODIPY-labeled derivatives.

Molecular Dynamics (MD) Simulations: Simulate lipid bilayer interactions to predict insertion depth and hydrogen-bonding patterns .

Critical Consideration: Validate findings across multiple models to distinguish artifact-prone results (e.g., liposome vs. live-cell data discrepancies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.